![molecular formula C27H30ClFN4O3 B1681220 塔尔马匹莫 CAS No. 309913-83-5](/img/structure/B1681220.png)
塔尔马匹莫
描述
塔尔马匹莫是 Scios 公司开发的第一代口服 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂。 它是一种小分子,化学式为 C27H30ClFN4O3,分子量为 513.004 g/mol 。 塔尔马匹莫通过抑制 p38 MAPK(促炎因子的关键调节剂)在治疗类风湿性关节炎等炎症性疾病方面显示出疗效 .
科学研究应用
Clinical Applications
1. Myelodysplastic Syndromes (MDS)
Talmapimod was evaluated in clinical trials for MDS, a group of disorders caused by poorly formed or dysfunctional blood cells. The dosing regimen included oral administration of 30 to 120 mg thrice daily over 16 weeks. Results indicated a potential benefit in managing symptoms associated with MDS .
2. Multiple Myeloma
In multiple myeloma, talmapimod was administered at doses of 30 mg three times daily. Although initial studies suggested some therapeutic effects, further research is needed to establish its long-term efficacy .
3. Rheumatoid Arthritis
Talmapimod has been tested in patients with rheumatoid arthritis, where it was given in varying doses (30 mg to 180 mg). Clinical trials revealed only transient benefits without significant long-term improvements, highlighting the need for further investigation into its role in chronic inflammatory conditions .
Case Study 1: Rheumatoid Arthritis
A clinical trial involving 150 patients with moderate to severe rheumatoid arthritis assessed the efficacy of talmapimod over a 12-week period. Patients receiving talmapimod showed a statistically significant reduction in disease activity score compared to placebo groups, although improvements were not sustained after treatment cessation .
Case Study 2: Multiple Myeloma
In another study focusing on multiple myeloma, patients treated with talmapimod exhibited reduced levels of myeloma-associated biomarkers. However, the overall impact on survival rates was minimal, suggesting that while talmapimod may have some therapeutic effects, it is not sufficient as a standalone treatment .
Comparative Data Table
Condition | Dosage (mg) | Duration | Efficacy | Notes |
---|---|---|---|---|
Myelodysplastic Syndromes | 30-120 thrice daily | 16 weeks | Potential benefit observed | Further studies needed |
Multiple Myeloma | 30 thrice daily | Varies | Reduced biomarkers noted | Minimal impact on survival |
Rheumatoid Arthritis | 30-180 daily | 12 weeks | Transient benefits | No significant long-term improvement |
作用机制
生化分析
Biochemical Properties
Talmapimod is an orally active, selective, and ATP-competitive p38α inhibitor . It shows about 10-fold selectivity over p38β, and at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs . It inhibits the phosphorylation of p38 MAPK in MM cells .
Cellular Effects
Talmapimod inhibits the secretion of IL-6 from multiple myeloma patient-derived bone marrow stromal cells (BMSCs) in a concentration-dependent manner . It increases growth inhibition, DNA fragmentation, and caspase-8 and PARP cleavage induced by the proteasome inhibitor PS-341 in MM.1S cells when used at concentrations of 100 and 200 nM .
Molecular Mechanism
Talmapimod inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA) .
Dosage Effects in Animal Models
The effects of Talmapimod vary with different dosages in animal models . Targeting p38α MAPK with Talmapimod decreases myeloma burden in addition to preventing the development of myeloma bone disease .
准备方法
化学反应分析
塔尔马匹莫会发生各种化学反应,包括氧化、还原和取代反应。 它是一种有效的 MAPK 抑制剂,具有抗癌特性 。这些反应中常用的试剂和条件包括二甲基亚砜 (DMSO) 和其他有机溶剂。 这些反应形成的主要产物包括吲哚甲酰胺衍生物 .
相似化合物的比较
生物活性
Talmapimod, also known as SCIO-469, is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor developed by Scios Inc. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis and multiple myeloma. The biological activity of talmapimod primarily revolves around its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
Talmapimod selectively inhibits p38α MAPK, a crucial mediator in various physiological processes including cell proliferation, differentiation, and apoptosis. The inhibition of p38α MAPK leads to the downregulation of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Key Mechanisms:
- Inhibition of Inflammatory Pathways : Talmapimod suppresses the NF-κB signaling pathway and reduces the phosphorylation of p38 MAPK itself, thereby decreasing the expression of inflammatory mediators .
- Cytokine Modulation : It has been shown to significantly decrease the production of cytokines like IL-6 and IL-8, which are critical in the inflammatory response .
In Vivo Studies
Recent studies have demonstrated that talmapimod analogues exhibit potent anti-inflammatory effects in vivo. For instance, compound 6n , a talmapimod analogue, was evaluated for its anti-inflammatory activity and found to inhibit LPS-induced NO production in RAW264.7 cells .
Table 1: In Vivo Efficacy of Talmapimod Analogs
Compound | IC50 (µM) | Target |
---|---|---|
6n | 1.95 | p38α MAPK |
6n | 0.036 | COX-2 |
This table summarizes the inhibitory concentrations for key targets associated with the anti-inflammatory activity of talmapimod analogues.
Clinical Trials
Talmapimod has progressed through clinical trials, showing promise in treating various conditions. However, clinical outcomes have varied between Phase II and Phase III trials. For instance, while early studies indicated potential efficacy in reducing symptoms of rheumatoid arthritis, subsequent trials revealed inconsistencies in overall efficacy and safety profiles .
Case Studies
Several case studies highlight the clinical implications of talmapimod:
- Rheumatoid Arthritis : In a Phase II trial involving patients with rheumatoid arthritis, talmapimod demonstrated significant reductions in disease activity scores compared to placebo; however, Phase III trials did not confirm these findings consistently .
- Multiple Myeloma : A study indicated that talmapimod could enhance the effects of conventional therapies by modulating the tumor microenvironment through its anti-inflammatory properties .
Safety Profile
Despite its therapeutic potential, talmapimod has been associated with adverse effects such as hepatotoxicity and skin rashes during clinical evaluations . Understanding these safety concerns is crucial for optimizing its use in clinical settings.
属性
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELOYOKMZBMRB-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953119 | |
Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |
Record name | Talmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
309913-83-5 | |
Record name | Talmapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talmapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talmapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。